1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one
Description
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-2-8(14)7-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
OTZYNOAHLRJSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Thiolation of 2-Mercaptobenzimidazole with α-Haloketones
The most common and established synthetic route involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole and an α-haloketone, such as 2-bromobutan-2-one or 2-chlorobutan-2-one, under basic conditions. This reaction forms the thioether linkage connecting the benzimidazole moiety to the butan-2-one fragment.
- Reaction conditions: Typically, the reaction is carried out in an organic solvent (e.g., ethanol, acetonitrile) with a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, enhancing its nucleophilicity.
- Temperature: Mild heating (room temperature to reflux) is applied to facilitate the reaction.
- Purification: The product is isolated by recrystallization or chromatographic techniques to achieve high purity.
This method is favored for its simplicity, good yields, and straightforward purification steps.
Alternative Condensation Approaches
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiolation with α-haloketones | 2-Mercaptobenzimidazole + α-haloketone (e.g., 2-bromobutan-2-one) | Base (NaOH, K2CO3), solvent (ethanol, acetonitrile), mild heating | High yield, straightforward, well-established | Requires haloketone reagents |
| Direct condensation | 2-Mercaptobenzimidazole + butan-2-one | Acidic or basic catalysis, heating | Simpler reagents | Lower yield, longer reaction time |
| Industrial scale synthesis | Same as thiolation route | Continuous flow, optimized parameters | Scalable, high purity | Requires process optimization |
| Green synthesis (related) | Benzimidazole derivatives + amines | Catalyst-free, PEG-400 solvent, room temp | Ecofriendly, rapid | Not specific to target compound |
Chemical Reactions Analysis
Types of Reactions
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its role in enzyme inhibition.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one and analogous benzimidazole derivatives:
Key Structural and Functional Insights:
Thioether vs. Direct Linkage :
- The thioether group in this compound enhances nucleophilicity compared to compounds like 4-(1H-benzo[d]imidazol-2-yl)butan-2-one, which lacks the sulfur atom. This difference impacts reactivity in electrophilic substitution or metal coordination .
Phenylethanone derivatives (e.g., CAS 21547-79-5) exhibit higher molecular weights and extended π-conjugation, favoring interactions with hydrophobic enzyme pockets .
Thioether-containing analogs show broader antimicrobial and antiviral activities, likely due to sulfur’s role in disrupting microbial enzyme function .
Synthetic Accessibility :
- Thioether formation (e.g., using 2-mercaptobenzimidazole) is a common strategy, but yields depend on the reactivity of α-haloketones. Phenacyl bromides provide higher efficiency compared to bulkier halides .
Biological Activity
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is a benzimidazole derivative known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structural features, such as the benzimidazole ring and thiol group, enhance its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H14N2OS
- CAS Number : 27784-38-9
Its structure is characterized by a benzimidazole moiety linked to a thio group and a butanone unit, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 19 |
| Bacillus subtilis | 21 |
| Candida albicans | 20 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound also displays antifungal properties. It has been tested against common fungal pathogens, showing promising results in inhibiting their growth. For instance, in studies involving Candida species and Aspergillus niger, the compound demonstrated effective antifungal activity, further supporting its therapeutic potential in treating fungal infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Cytotoxicity assays against human colorectal cancer cell lines (HCT116) revealed that certain derivatives of this compound exhibited significant cytotoxic effects. The most promising derivatives were subjected to molecular docking studies to assess their binding affinity to cyclin-dependent kinase-8 (CDK8), a key target in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The benzimidazole core is known for its capacity to form hydrogen bonds and hydrophobic interactions with proteins involved in various cellular processes. This interaction may disrupt critical pathways in microbial and cancer cells, leading to their inhibition or death .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A series of experiments conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
- Cytotoxicity Study : In vitro testing on HCT116 cells indicated that the compound reduced cell viability significantly at IC50 values below 20 µM, making it a candidate for further development in cancer therapeutics.
- Molecular Docking Analysis : The binding affinity of the compound to CDK8 was analyzed using computational methods, revealing strong interactions that could lead to effective inhibition of this target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
